2-(Ethylthio)nicotinic acid

Übersicht

Beschreibung

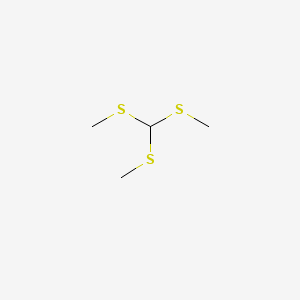

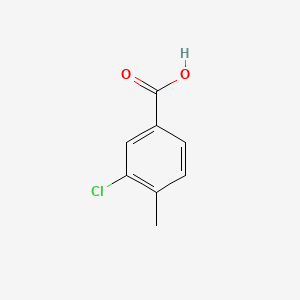

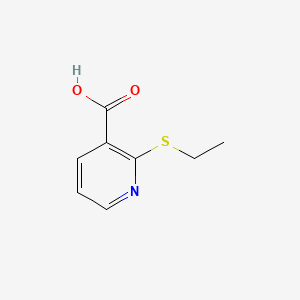

2-(Ethylthio)nicotinic acid is an aromatic carboxylic acid and a member of pyridines . It has a molecular formula of C8H9NO2S and a molecular weight of 183.23 .

Molecular Structure Analysis

The molecular structure of 2-(Ethylthio)nicotinic acid is represented by the linear formula C8H9NO2S . Unfortunately, the detailed molecular structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis

2-(Ethylthio)nicotinic acid is a solid substance . It has a melting point of 185 °C . The compound has a molecular weight of 183.23 and a molecular formula of C8H9NO2S .Wissenschaftliche Forschungsanwendungen

Industrial Production of Nicotinic Acid

2-(Ethylthio)nicotinic acid is related to nicotinic acid, a pyridine carboxylic acid found in vitamin PP, essential for humans and animals. Industrially, nicotinic acid is primarily produced through the oxidation of 5-ethyl-2-methylpyridine. However, this process generates nitrous oxide, a potent greenhouse gas. There is an ongoing search for ecological methods to produce nicotinic acid from commercially available materials like 3-methylpyridine and 5-ethyl-2-methylpyridine. Such methods are crucial for green chemistry and environmental sustainability (Lisicki, Nowak, & Orlińska, 2022).

Medicinal Applications in Lipid Management

Nicotinic acid has been used for almost 50 years as a lipid-lowering drug. It primarily decreases lipolysis in adipose tissue by inhibiting hormone-sensitive triglyceride lipase. This action involves the inhibition of cyclic adenosine monophosphate (cAMP) accumulation in adipose tissue. The G-protein-coupled receptors PUMA-G and HM74 have been identified as receptors for nicotinic acid, mediating its lipid-lowering effects. These receptors play a significant role in the anti-lipolytic and lipid-lowering effects of nicotinic acid in vivo, offering potential pathways for the development of new drugs to treat dyslipidemia (Tunaru et al., 2003).

Vasorelaxation and Antioxidation Properties

Studies on thionicotinic acid derivatives, which include compounds like 2-(Ethylthio)nicotinic acid, have shown that these compounds can exert vasorelaxation and antioxidative activities. For instance, thionicotinic acid analogs can cause vasorelaxation in a dose-dependent manner, albeit less potent than acetylcholine-induced nitric oxide vasorelaxation. These compounds also demonstrate antioxidant properties in various assays, indicating their potential as novel therapeutic agents for vascular and oxidative stress-related conditions (Prachayasittikul et al., 2010).

Potential in Treating Atherosclerosis

Nicotinic acid inhibits the progression of atherosclerosis in mice. This effect is mediated through its receptor GPR109A, expressed in immune cells. Activation of GPR109A by nicotinic acid promotes cholesterol efflux and inhibits macrophage recruitment to atherosclerotic plaques. These findings suggest that nicotinic acid, and potentially its derivatives, can reduce atherosclerosis progression independently of lipid-modifying effects, through anti-inflammatory actions mediated by GPR109A activation (Lukasova et al., 2011).

Safety and Hazards

The safety data sheet for 2-(Ethylthio)nicotinic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

Nicotinic acid primarily targets the G protein-coupled receptors known as niacin receptors, which are expressed in adipose tissue and immune cells .

Mode of Action

Nicotinic acid acts as an agonist at these receptors, triggering a cascade of intracellular events. For example, it inhibits a hormone-sensitive lipase in adipose tissue, reducing the breakdown of triglycerides to free fatty acids .

Biochemical Pathways

Nicotinic acid is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in redox reactions . It’s also involved in the regulation of lipid metabolism .

Pharmacokinetics

Nicotinic acid is rapidly absorbed from the gastrointestinal tract and widely distributed throughout the body .

Result of Action

The activation of niacin receptors by nicotinic acid has multiple effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Eigenschaften

IUPAC Name |

2-ethylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-2-12-7-6(8(10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHPPDODTUEXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343715 | |

| Record name | 2-(Ethylthio)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylthio)nicotinic acid | |

CAS RN |

27868-76-4 | |

| Record name | 2-(Ethylthio)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1581974.png)

![1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane](/img/structure/B1581981.png)